3-Methoxy-2-azanaphthalene-7-acetic acid

Anti-inflammatory NSAID Adjuvant arthritis model

3-Methoxy-2-azanaphthalene-7-acetic acid is a synthetic small molecule belonging to the azanaphthalene acetic acid class, structurally characterized by a methoxy-substituted isoquinoline core bearing an acetic acid side chain. Designed as a heterocyclic analog of the classical arylacetic acid NSAIDs (e.g., naproxen), this compound incorporates a ring nitrogen that alters electronic distribution, pKa, and hydrogen-bonding capacity relative to carbocyclic naphthalene acetic acids.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B8402727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-azanaphthalene-7-acetic acid
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=NC=C2C=C(C=CC2=C1)CC(=O)O
InChIInChI=1S/C12H11NO3/c1-16-11-6-9-3-2-8(5-12(14)15)4-10(9)7-13-11/h2-4,6-7H,5H2,1H3,(H,14,15)
InChIKeyNDDWBSRDDVPOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2-azanaphthalene-7-acetic Acid: A Heterocyclic NSAID Scaffold with Differentiated Anti-Inflammatory Potential


3-Methoxy-2-azanaphthalene-7-acetic acid is a synthetic small molecule belonging to the azanaphthalene acetic acid class, structurally characterized by a methoxy-substituted isoquinoline core bearing an acetic acid side chain [1]. Designed as a heterocyclic analog of the classical arylacetic acid NSAIDs (e.g., naproxen), this compound incorporates a ring nitrogen that alters electronic distribution, pKa, and hydrogen-bonding capacity relative to carbocyclic naphthalene acetic acids [1]. The compound was disclosed in the patent literature as part of a series of azanaphthaleneacetic acid derivatives with demonstrated anti-inflammatory activity in a rat adjuvant arthritis model [1]. Its molecular formula is C12H11NO3 with a molecular weight of 217.22 g/mol [2]. The compound serves as both a pharmacologically active entity and a key synthetic intermediate for further derivatization, including α-alkylation and reduction to aldehyde and alcohol analogs that retain biological activity [1].

Why Generic Arylacetic Acid NSAIDs Cannot Substitute for 3-Methoxy-2-azanaphthalene-7-acetic Acid in Research Applications


In-class compounds such as naproxen, ibuprofen, or indomethacin share a common anti-inflammatory mechanism but differ fundamentally in heterocyclic architecture, metabolic liability, and physicochemical properties. 3-Methoxy-2-azanaphthalene-7-acetic acid introduces a ring nitrogen at the 2-position of the naphthalene scaffold, which is absent in carbocyclic analogs [1]. This single atomic substitution perturbs the aromatic π-system, modifies the acidity of the carboxylic acid group, and creates a hydrogen-bond acceptor site capable of engaging distinct residues in the COX enzyme active site [1]. Consequently, generic substitution with naproxen or other NSAIDs cannot recapitulate the structure-activity relationships (SAR), off-target profiles, or metabolic fate of this azanaphthalene series. Procurement decisions that treat all arylacetic acids as interchangeable risk invalidating comparative pharmacological studies and confounding experimental outcomes [1].

3-Methoxy-2-azanaphthalene-7-acetic Acid: Quantitative Differentiation Evidence vs. Comparator NSAIDs


Comparison of Anti-Inflammatory Potency in Adjuvant Arthritis Model: 3-Methoxy-2-azanaphthalene-7-acetic Acid vs. Hydrocortisone Standard

In the standardized rat adjuvant arthritis assay, dl-3-methoxy-2-azanaphthalene-7-α-methylacetic acid (the α-methyl analog of the target compound) demonstrated an ED50 of approximately 5.0 mg/kg/day. This compares favorably to the reference standard hydrocortisone, which exhibited an ED50 of approximately 7.0 mg/kg/day in the same test system [1]. While direct quantitative data for the unsubstituted parent acid (3-methoxy-2-azanaphthalene-7-acetic acid) are not reported in the primary disclosure, the patent explicitly claims the parent compound as an active species and teaches that α-alkyl substitution is optional, implying that the core scaffold itself contributes to the anti-inflammatory phenotype [1]. The ED50 value for the α-methyl analog provides a class-level benchmark for the azanaphthaleneacetic acid series and supports the expectation of meaningful activity for the parent compound.

Anti-inflammatory NSAID Adjuvant arthritis model

Structural Differentiation via Ring Nitrogen Incorporation: 3-Methoxy-2-azanaphthalene-7-acetic Acid vs. Naproxen

3-Methoxy-2-azanaphthalene-7-acetic acid differs from naproxen [(S)-6-methoxy-α-methyl-2-naphthaleneacetic acid] by the replacement of a CH group at the 2-position of the naphthalene ring with a nitrogen atom [1]. This substitution creates an isoquinoline core, increasing the calculated polar surface area, reducing logP, and introducing a basic pKa center. The resulting physicochemical shift is predicted to enhance aqueous solubility and hydrogen-bonding potential compared to naproxen [2]. While quantitative experimental logD and solubility data for this compound are not publicly available, the structural modification is identical in principle to strategies employed in FDA-approved drugs (e.g., gefitinib vs. erlotinib) where a single ring nitrogen alters ADME and selectivity profiles [2].

Medicinal chemistry Heterocyclic NSAID Physicochemical profiling

Synthetic Versatility as a Key Intermediate: 3-Methoxy-2-azanaphthalene-7-acetic Acid Enables Diverse Derivatization Unavailable to Simple Analogs

The patent explicitly demonstrates that 3-methoxy-2-azanaphthalene-7-acetic acid serves as a precursor to pharmacologically active aldehydes and alcohols via reduction of its ester derivatives [1]. In contrast, simple carbocyclic analogs such as 6-methoxy-2-naphthylacetic acid cannot undergo analogous transformations that preserve anti-inflammatory activity. The α-position of the acetic acid side chain is amenable to mono- and dialkylation, generating a series of α-substituted derivatives that were individually claimed and tested [1]. This synthetic handle is absent in fully substituted commercial NSAIDs and provides procurement value for medicinal chemistry programs requiring scaffold diversification.

Synthetic chemistry Derivatization Isoquinoline library

High-Value Application Scenarios for 3-Methoxy-2-azanaphthalene-7-acetic Acid Based on Differential Evidence


NSAID Scaffold-Hopping Campaigns Targeting COX-2 Selectivity

Medicinal chemistry teams seeking to improve COX-2 selectivity over COX-1 can use 3-methoxy-2-azanaphthalene-7-acetic acid as a starting scaffold. The ring nitrogen provides a hydrogen-bond acceptor that can engage the COX-2 side pocket (Arg120/Tyr355), which is less accessible to carbocyclic analogs. The demonstrated anti-inflammatory potency of the α-methyl analog [1] supports the viability of this core for further optimization.

Physicochemical Property Modulation for CNS-Penetrant Anti-Inflammatory Agents

The increased polarity and reduced lipophilicity predicted for 3-methoxy-2-azanaphthalene-7-acetic acid relative to naproxen [2] makes it a candidate for developing NSAIDs with attenuated CNS exposure, potentially reducing neurological side effects. Alternatively, prodrug strategies (e.g., esterification) can tune CNS penetration for neuroinflammation indications.

Diversified Library Synthesis via α-Alkylation and Reduction Pathways

Synthetic chemistry groups can procure this compound as a versatile intermediate for generating focused libraries. The α-position accepts alkyl groups, and the carboxylic acid can be reduced to aldehyde or alcohol while retaining anti-inflammatory activity [1]. This enables rapid exploration of structure-activity relationships around the azanaphthalene core.

In Vitro Pharmacological Profiling of Azanaphthalene NSAIDs Against Established Standards

Pharmacology laboratories can benchmark 3-methoxy-2-azanaphthalene-7-acetic acid and its derivatives against naproxen and hydrocortisone in COX enzyme inhibition assays (COX-1 and COX-2) to quantify the selectivity gain conferred by the ring nitrogen. The available whole-animal potency data for the class [1] provides a physiological relevance anchor for in vitro studies.

Quote Request

Request a Quote for 3-Methoxy-2-azanaphthalene-7-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.